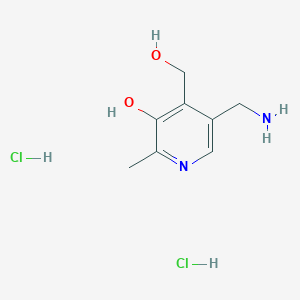
5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves various chemical reactions, including condensation, aminomethylation, and hydrogenation processes. For instance, the aminomethylation of pyridines has been explored to introduce functional groups into the pyridine ring, which is a critical step in the synthesis of many bioactive compounds (Smirnov et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is characterized by their ability to form complex structures with other molecules. For example, the study by Zaman et al. (1999) highlighted the formation of bifurcated hydrogen bonds in the crystal structures of pyridine derivatives, indicating a complex molecular interaction pattern (Zaman et al., 1999).
Chemical Reactions and Properties
Chemical reactivity and properties of pyridine derivatives, including those similar to the compound , show varied reactions such as aminomethylation, bromination, and interaction with acids. Kolder et al. (2010) described the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid, indicating the compound's reactive nature and potential for further chemical modifications (Kolder et al., 2010).
Physical Properties Analysis
The physical properties of pyridine derivatives are crucial for understanding their behavior in different conditions. The crystalline structure, solubility, and melting points are among the key physical properties that influence their application in various fields. Research into polymorphism, as conducted by Vogt et al. (2013), provides insight into the challenges and considerations for characterizing these compounds' physical properties (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and handling of pyridine derivatives. Studies on the reactivity of halogen atoms in pyridine compounds, as detailed by Hertog et al. (2010), contribute to understanding the chemical behavior and potential for substitution reactions that can modify the compound's functionality (Hertog et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound is utilized in synthesizing various derivatives. For instance, aminomethylation of similar pyridines leads to the formation of acetoxy and bromomethyl derivatives, which are further used to synthesize isothioureidomethyl and benzimidazolylthiomethyl derivatives. These processes are essential in heterocyclic chemistry (Smirnov, Kuz’min, & Kuznetsov, 2005).
Role in Vitamin B6 Synthesis
- An important step in the industrial synthesis of vitamin B6 involves the transformation of a related compound, 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine hydrochloride, into 3-hydroxy-5-hydroxymethyl-4-methoxymethyl-2-methylpyridine (Efremenko, Balyakina, & Gunar, 1981).
Antibacterial Activity
- Novel N2-hydroxymethyl and N2-aminomethyl derivatives of certain pyridine compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Anticancer Research
- The hydroxymethyl and aminomethyl groups on the pyridine ring have been utilized in the synthesis of compounds explored for their anticancer potential (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Corrosion Protection
- The compound has been used in the electrochemical synthesis of polymers for corrosion protection on steel and copper, demonstrating its potential in material science applications (Abdullatef, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(4-11)6(2-9)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGXLRHQIFBBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

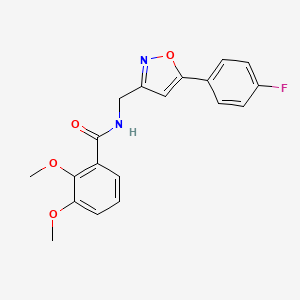
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
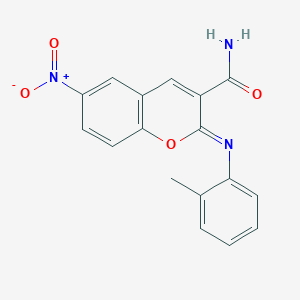
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)
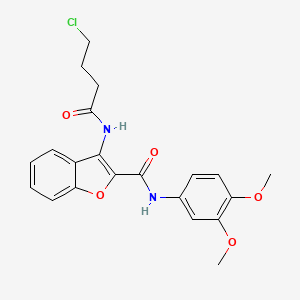


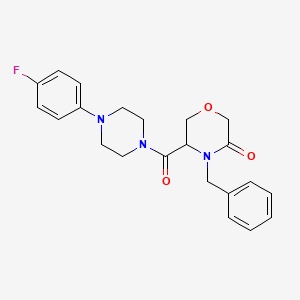

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)